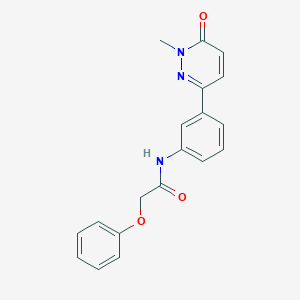
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide, also known as MDP-2-P, is a chemical compound that has been extensively studied for its potential use in scientific research. MDP-2-P is a derivative of pyridazine, a heterocyclic organic compound that contains a six-membered ring consisting of four carbon atoms and two nitrogen atoms.
Applications De Recherche Scientifique
Antimicrobial Activity
A study by Zurenko et al. (1996) revealed the in vitro activities of novel oxazolidinone antibacterial agents, including derivatives structurally similar to "N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-phenoxyacetamide". These compounds demonstrated significant antibacterial activities against a variety of clinically important human pathogens. The research highlighted the potential of these derivatives in addressing resistant bacterial strains without rapid resistance development, indicating their promising applications in antimicrobial therapy (Zurenko et al., 1996).
Chemoselective Acetylation and Antimalarial Drug Synthesis
Magadum and Yadav (2018) conducted research on chemoselective acetylation using immobilized lipase to produce N-(2-Hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs. This study presents a synthetic route that could potentially be applied in the synthesis of complex organic molecules, including the target compound, for medicinal purposes (Magadum & Yadav, 2018).
Antioxidant, Analgesic, and Anti-inflammatory Properties
Faheem (2018) investigated the pharmacological potential of novel derivatives, including structures akin to the target compound, for their toxicity assessment, tumour inhibition, and antioxidant, analgesic, and anti-inflammatory actions. The study underscores the multifaceted biological activities of these compounds, suggesting their applicability in developing therapeutic agents (Faheem, 2018).
Synthesis and Utility in Fused Azines
Research by Ibrahim and Behbehani (2014) on the synthesis of a novel class of pyridazin-3-one derivatives, closely related to the compound of interest, highlighted their utility in the synthesis of fused azines. This work not only provides insights into synthetic organic chemistry but also suggests the potential of these compounds in material science and pharmaceutical research (Ibrahim & Behbehani, 2014).
Allosteric Modifiers of Hemoglobin
A study conducted by Randad et al. (1991) explored the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents, which are structurally related to the query compound. These agents have shown potential in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply, indicating their significance in medical research and potential therapeutic applications (Randad et al., 1991).
Propriétés
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-22-19(24)11-10-17(21-22)14-6-5-7-15(12-14)20-18(23)13-25-16-8-3-2-4-9-16/h2-12H,13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZXQHBOXHATLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

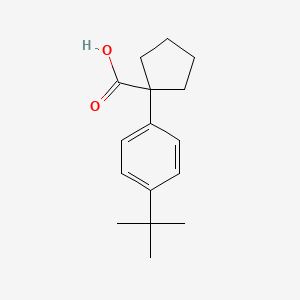
![(2Z)-6-chloro-2-[(2,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2708746.png)
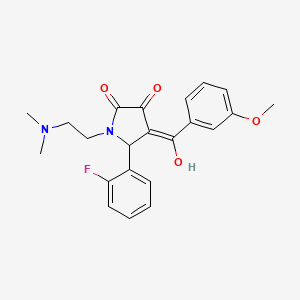
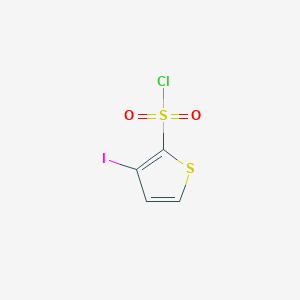
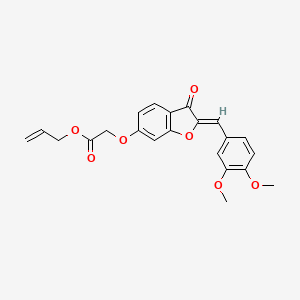
![2-{[(2,4-Dimethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2708751.png)
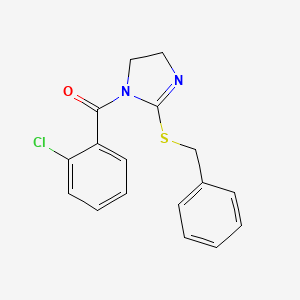
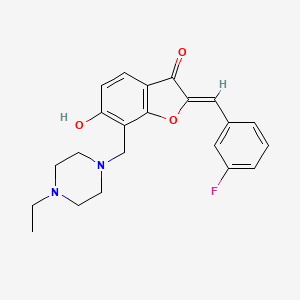
![(E)-N-[1-(Cyclopropylamino)-1-oxo-3-phenylpropan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2708755.png)

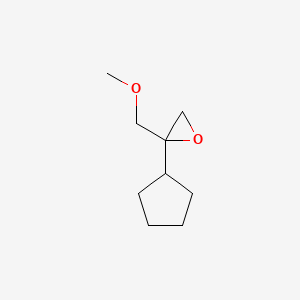
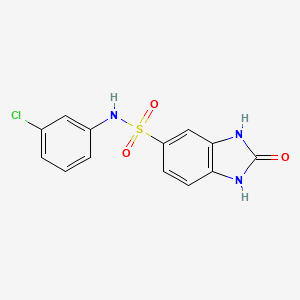
![2-(4-chlorophenoxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2708765.png)
